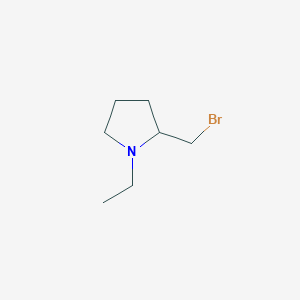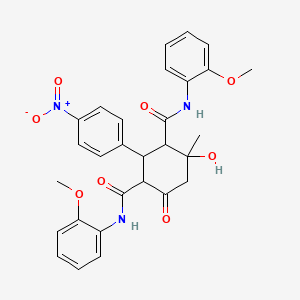![molecular formula C19H18IN3O4S B10863101 (2E)-3-(3,4-dimethoxyphenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B10863101.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and iodobenzoyl groups, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide typically involves multiple steps:
Formation of the 3,4-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 4 positions.
Introduction of the Iodobenzoyl Group: The iodobenzoyl group is introduced through a reaction with iodobenzoyl chloride and a suitable hydrazine derivative.
Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride to form the acrylamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form quinones.
Reduction: The iodobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it may be used to study the effects of methoxy and iodobenzoyl groups on biological systems, including enzyme inhibition and receptor binding.
Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups may enhance binding affinity, while the iodobenzoyl group can participate in specific interactions with target molecules. The acrylamide moiety may also contribute to the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenylacrylamide: Lacks the iodobenzoyl group, resulting in different reactivity and applications.
N-(2-Iodobenzoyl)acrylamide: Lacks the methoxy groups, affecting its binding properties and reactivity.
3,4-Dimethoxyphenylhydrazine: Lacks the acrylamide moiety, resulting in different chemical behavior.
Uniqueness
The combination of methoxy, iodobenzoyl, and acrylamide groups in 3-(3,4-Dimethoxyphenyl)-N~1~-{[2-(2-Iodobenzoyl)hydrazino]carbothioyl}acrylamide makes it unique in terms of its chemical properties and potential applications. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C19H18IN3O4S |
|---|---|
分子量 |
511.3 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-iodobenzoyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C19H18IN3O4S/c1-26-15-9-7-12(11-16(15)27-2)8-10-17(24)21-19(28)23-22-18(25)13-5-3-4-6-14(13)20/h3-11H,1-2H3,(H,22,25)(H2,21,23,24,28)/b10-8+ |
InChI 键 |
DXYTZZNCGDYFKD-CSKARUKUSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=CC=CC=C2I)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NNC(=O)C2=CC=CC=C2I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10863021.png)
![11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10863022.png)
![N~3~-(4-Chlorophenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B10863034.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10863042.png)
![N-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B10863044.png)
![3-(2-furyl)-1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10863053.png)
![2-({[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10863064.png)
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10863069.png)
![(E)-3-(4-methoxyphenyl)-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B10863074.png)

![2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-propanone](/img/structure/B10863089.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10863099.png)
![8-(2-Chloropropanoyl)-4-methyl-1lambda~6~-thia-4,8-diazaspiro[4.5]decane-1,1,3-trione](/img/structure/B10863109.png)

